2-Morpholinoisonicotinamide is a chemical compound that belongs to the class of isonicotinamides, which are derivatives of isonicotinic acid. This compound is characterized by the presence of a morpholino group, which is a six-membered ring containing nitrogen. The full chemical name reflects its structure and functional groups, indicating its potential applications in various scientific fields.
2-Morpholinoisonicotinamide is classified as a heterocyclic organic compound due to the presence of nitrogen in its structure. It falls under the category of pharmaceutical intermediates and is studied for its biological activities, particularly in medicinal chemistry.
The synthesis of 2-Morpholinoisonicotinamide can be achieved through several methods, primarily involving the reaction between isonicotinic acid derivatives and morpholine. One common approach involves:
The reaction typically requires controlled temperatures and specific molar ratios to ensure high yields. The use of solvents such as dimethylformamide or dimethyl sulfoxide may facilitate the reaction by enhancing solubility and reactivity.
The molecular formula for 2-Morpholinoisonicotinamide is C₁₀H₁₃N₃O. Its structure consists of a pyridine ring (from isonicotinic acid) with an amide functional group and a morpholino substituent.
2-Morpholinoisonicotinamide can participate in various chemical reactions, including:
These reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.
In biological contexts, 2-Morpholinoisonicotinamide may exhibit activity by interacting with specific receptors or enzymes. Its mechanism often involves:
Research indicates that compounds similar to 2-Morpholinoisonicotinamide exhibit anti-inflammatory and anti-cancer properties, suggesting potential therapeutic applications .
2-Morpholinoisonicotinamide has several applications in scientific research:
This compound continues to be an area of interest due to its structural properties and potential biological activities, warranting further exploration in both synthetic and medicinal chemistry domains.
The strategic fusion of morpholine and nicotinamide pharmacophores represents a deliberate evolution in medicinal chemistry to enhance target engagement and drug-like properties. Morpholine (1-oxa-4-azacyclohexane), first commercialized in 1935, gained prominence due to its versatile bioactivity and favorable physicochemical properties. By 2003, over 100 marketed drugs incorporated this heterocycle, spanning indications from oncology to infectious diseases [1]. Notable examples include the RAF inhibitor LXH254 (containing a morpholinopyridine core) and the polo-like kinase 1 (Plk1) inhibitors featuring triazoloquinazolinone scaffolds [2] [4]. Concurrently, nicotinamide derivatives gained attention as modulators of NAD(P)H-dependent metabolic pathways and kinase inhibition domains. The integration of these motifs began yielding hybrid structures in the early 2000s, with 2-Morpholinoisonicotinamide emerging as a distinct scaffold designed to leverage synergistic effects—morpholine's solubility-enhancing and conformational properties combined with nicotinamide's hydrogen-bonding proficiency and metabolic signaling potential [3] [6].
Table 1: Evolution of Key Morpholine-Containing Drug Scaffolds
Compound Class | Representative Drug | Primary Therapeutic Area | Key Structural Feature | Approval/Era |
---|---|---|---|---|
Early morpholines | Timolol | Cardiovascular | Morpholine-ethanol side chain | 1978 |
Nicotinamide derivatives | Nicotinamide riboside | Metabolic disorders | Pyridine-3-carboxamide | Research phase |
Hybrid scaffolds | LXH254 (RAF inhibitor) | Oncology | Morpholinopyridine | Clinical trials |
Advanced hybrids | 2-Morpholinoisonicotinamide | Multitarget therapy | Morpholine-isonicotinamide fusion | Preclinical |
2-Morpholinoisonicotinamide features a morpholine ring appended at the 2-position of an isonicotinamide core (pyridine-4-carboxamide). This arrangement confers three-dimensional advantages critical for modern drug design:
Kinase inhibition exemplifies the scaffold's target selection rationale. The morpholine nitrogen coordinates with catalytic residues (e.g., Cys in RAF kinases), while the carboxamide NH anchors to the kinase hinge backbone, as demonstrated in crystallographic studies of analogues like the Plk1 inhibitor N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl) derivatives [2] [4].
Table 2: Structural Contributions to Target Engagement
Structural Element | Biophysical Property | Target Interaction | Exemplar Compound |
---|---|---|---|
Morpholine ring | H-bond acceptor (O), weak base (N) | Catalytic residue coordination | RAF709 (RAF inhibitor) [4] |
Isonicotinamide core | Rigid planar scaffold | π-Stacking with hydrophobic pockets | Triazoloquinazolinones [2] |
Carboxamide substituent | H-bond donor/acceptor pair | Hinge region binding in kinases | LXH254 [4] |
2-Position linkage | Conformational restriction | Reduced entropic penalty upon binding | Plk1 PBD inhibitors [2] |
This hybrid scaffold demonstrates unique polypharmacology by simultaneously engaging understudied targets:
Emerging evidence suggests synergistic pathway modulation: the scaffold's NAD-mimetic properties may potentiate kinase inhibition by altering cellular redox potential, as observed in sperm motility studies where pyruvate (a redox modulator) coordinates glycolysis with mitochondrial respiration [5]. This dual-pathway engagement positions 2-morpholinoisonicotinamide as a prototype for targeting crosstalk between signaling and metabolic networks.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8